molecular formula C11H9NO4S B12870991 1-tosyl-1H-pyrrole-2,5-dione CAS No. 32368-50-6

1-tosyl-1H-pyrrole-2,5-dione

Cat. No.: B12870991
CAS No.: 32368-50-6
M. Wt: 251.26 g/mol
InChI Key: HWGGCKDBGDWJRM-UHFFFAOYSA-N
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Description

1-tosyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C11H9NO2S. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tosyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-tosyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized pyrroles .

Scientific Research Applications

1-tosyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tosyl-1H-pyrrole-2,5-dione involves its ability to undergo various chemical transformations. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyrrole ring and the tosyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tosyl-1H-pyrrole-2,5-dione is unique due to the presence of the tosyl group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance .

Biological Activity

1-tosyl-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole-2,5-dione family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring with a tosyl group attached. The synthesis often involves reactions with various anhydrides and amidrazones, leading to derivatives with distinct biological activities. For instance, the reaction of amidrazones with cyclic anhydrides can yield various pyrrole-2,5-dione derivatives, showcasing the versatility of this compound in synthetic organic chemistry .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been reported to inhibit the growth of several bacterial strains, which suggests its potential utility in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent . Studies have demonstrated that derivatives of pyrrole-2,5-dione can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For example, one derivative was identified as a potent COX-2 inhibitor with an IC50 value significantly lower than that of traditional anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

This compound derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction is crucial for the development of targeted cancer therapies .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, blocking substrate access and altering metabolic pathways.
  • Membrane Interaction : It may intercalate into lipid bilayers, affecting membrane integrity and function .

These interactions suggest a multifaceted mechanism by which this compound exerts its biological effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Dubinina et al. (2007)Anticancer ActivityDemonstrated inhibition of colon cancer cell lines (GI50 ~ 1.0–1.6 × 10^-8 M)
Kuznietsova et al. (2013)Anti-inflammatory ActivityIdentified as a potent COX-2 inhibitor (IC50 = 6.0 nM)
Garmanchuk et al. (2016)Cholesterol Absorption InhibitionCompound exhibited stronger activity than ezetimibe in vitro

Properties

CAS No.

32368-50-6

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole-2,5-dione

InChI

InChI=1S/C11H9NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7H,1H3

InChI Key

HWGGCKDBGDWJRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=CC2=O

Origin of Product

United States

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